![molecular formula C24H21ClFNO2 B2854695 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide CAS No. 477870-74-9](/img/structure/B2854695.png)

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

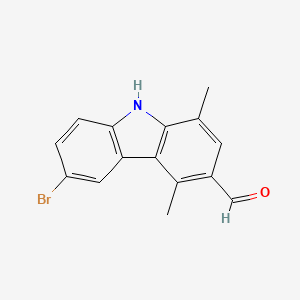

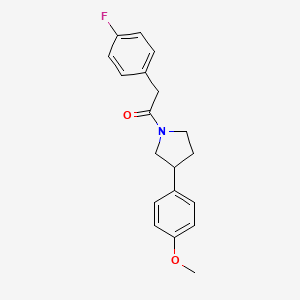

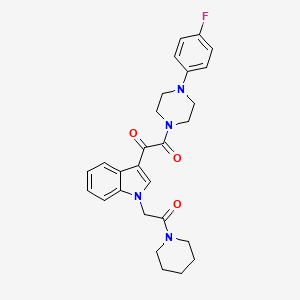

The compound contains several functional groups including an amide group (-CONH2), a benzyl group (C6H5CH2-), and a propenamide group (-CH=CHCONH2). It also contains a fluorobenzyl group and a chlorobenzyl group, which are benzyl groups substituted with fluorine and chlorine atoms, respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl groups, the introduction of the halogens (fluorine and chlorine), and the formation of the amide group. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the double bond in the propenamide group suggests that the compound may exist in different isomeric forms .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including reactions at the amide group, the double bond, or the halogenated benzyl groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the halogens and the amide group could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide has been used in a wide range of scientific research applications, including biochemistry, pharmacology, and toxicology. In biochemistry, this compound has been used to study the effects of certain proteins on cell development and differentiation. In pharmacology, it has been used to study the effects of certain drugs on the human body, as well as their interactions with other drugs. In toxicology, it has been used to study the effects of certain environmental toxins on the human body.

Mechanism of Action

The exact mechanism of action of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body, which then causes a change in the structure of the proteins. This in turn leads to changes in the activity of the proteins, which then leads to the desired effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have some positive effects. For example, it has been shown to reduce inflammation, promote wound healing, and inhibit the growth of certain types of cancer cells. It has also been shown to have some negative effects, such as causing liver damage in some cases.

Advantages and Limitations for Lab Experiments

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide has several advantages for lab experiments. First, it is relatively easy to synthesize, which makes it convenient to use in experiments. Second, it has a wide range of applications, which makes it useful for a variety of experiments. Finally, it is relatively safe to use in experiments, as it is not toxic to humans.

However, there are some limitations to using this compound in experiments. First, it is not very stable and can degrade over time. Second, it can be difficult to accurately measure the amount of this compound needed for an experiment. Third, it can be difficult to obtain in large quantities. Finally, it can be difficult to obtain the necessary reagents for the synthesis of this compound.

Future Directions

There are many potential future directions for (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide research. One possible direction is to further study its mechanism of action, in order to better understand how it works and how it can be used in different applications. Another possible direction is to develop new synthetic methods for this compound, which would make it easier to obtain in larger quantities. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in cancer treatments. Finally, this compound could be further studied to better understand its biochemical and physiological effects, in order to develop more effective ways to use it in experiments.

Synthesis Methods

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide can be synthesized through a two-step method. The first step involves a Friedel-Crafts alkylation reaction between 2-chloro-6-fluorobenzene and 4-methylbenzyl bromide, which yields the intermediate this compound precursor. The second step involves a reductive amination reaction, which converts the intermediate into this compound. The reaction is carried out in the presence of a base, such as sodium bicarbonate, and a reducing agent, such as sodium borohydride.

Safety and Hazards

properties

IUPAC Name |

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFNO2/c1-17-5-7-19(8-6-17)15-27-24(28)14-11-18-9-12-20(13-10-18)29-16-21-22(25)3-2-4-23(21)26/h2-14H,15-16H2,1H3,(H,27,28)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTZRMBVIBBNIL-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)

![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2854623.png)

![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)

![N-(3-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2854631.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)

![{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol](/img/structure/B2854635.png)